An In-depth Technical Guide to the Structural Analysis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
An In-depth Technical Guide to the Structural Analysis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a pivotal chiral intermediate in the synthesis of several prominent antiretroviral drugs, most notably the HIV-1 protease inhibitors Saquinavir and Nelfinavir. Its rigid, bicyclic decahydroisoquinoline core provides a valuable scaffold in medicinal chemistry, influencing the stereochemistry and conformational properties of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the structure, synthesis, and physicochemical properties of N-(tert-butyl)decahydroisoquinoline-3-carboxamide, along with an examination of the biological signaling pathways modulated by the drugs derived from it. Detailed experimental protocols for its synthesis and purification are also presented.
Molecular Structure and Physicochemical Properties
N-(tert-butyl)decahydroisoquinoline-3-carboxamide, with the chemical formula C14H26N2O, is a saturated heterocyclic compound. The structure features a decahydroisoquinoline ring system, which is a fully hydrogenated derivative of isoquinoline, linked to a tert-butyl carboxamide group at the 3-position. The stereochemistry of the chiral centers, particularly at the 3, 4a, and 8a positions, is crucial for its utility as a building block in asymmetric synthesis.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C14H26N2O | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Melting Point | 112-115 °C | [2] |
| Boiling Point | 401.5 °C (at 760 mmHg, estimated) | [2] |
| Density | 0.976 g/cm³ | [2] |
| Optical Rotation | [α]22/D −71° (c = 1 in methanol) | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water | [2] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of N-(tert-butyl)decahydroisoquinoline-3-carboxamide.
Mass Spectrometry
Mass spectrometry of N-(tert-butyl)decahydroisoquinoline-3-carboxamide typically shows a protonated molecular ion [M+H]+ at m/z 239, confirming the molecular weight of the compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for N-(tert-butyl)decahydroisoquinoline-3-carboxamide were not available in the reviewed literature, a theoretical analysis of the expected ¹H and ¹³C NMR spectra can be provided based on its structure.
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¹H NMR: The spectrum would be complex due to the numerous protons in the decahydroisoquinoline ring system. Key signals would include a singlet for the nine equivalent protons of the tert-butyl group, and a series of multiplets in the aliphatic region corresponding to the protons of the bicyclic core. The proton attached to the amide nitrogen may appear as a broad singlet.
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¹³C NMR: The spectrum would show distinct signals for the 14 carbon atoms. The carbonyl carbon of the amide would appear downfield. The quaternary carbon and the three methyl carbons of the tert-butyl group would have characteristic chemical shifts. The remaining carbons of the decahydroisoquinoline ring would appear in the aliphatic region.
Infrared (IR) Spectroscopy
An experimental IR spectrum was not found in the searched literature. However, the IR spectrum of N-(tert-butyl)decahydroisoquinoline-3-carboxamide is expected to exhibit characteristic absorption bands for its functional groups. These would include N-H stretching vibrations for the secondary amine and the amide, C-H stretching for the aliphatic and tert-butyl groups, and a strong C=O stretching for the amide carbonyl group.
Experimental Protocols
Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide
A common synthetic route involves the hydrogenation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[4]
Materials:
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(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
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Heptane
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Sodium Hydroxide
Procedure:
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A solution of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in heptane is prepared.
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The two-phase system is heated to 65-70°C, and the pH is adjusted to 10-10.5 with sodium hydroxide.
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The organic layer is separated and heated to azeotropically remove residual water.
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The solution is hydrogenated using a 15% loading of 5% Rh/Al₂O₃ catalyst at 100°C under 350 psi for 10-16 hours.[4]
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The reaction mixture is filtered while hot to remove the catalyst.[4]
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The filtrate is concentrated, and the product is crystallized by cooling to 10°C over 8-10 hours.[4]
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The solid product is collected by filtration and washed with heptane.[4]
A visual representation of the synthesis workflow is provided below.
Caption: Synthesis workflow for N-(tert-butyl)decahydroisoquinoline-3-carboxamide.
Purification
Purification of N-(tert-butyl)decahydroisoquinoline-3-carboxamide is typically achieved through crystallization. Following hydrogenation, the crude product is isolated by concentrating the filtrate and cooling to induce crystallization. The resulting solid is then collected by filtration and washed with a non-polar solvent like heptane to remove impurities.[4]
Role in Drug Development and Biological Activity
N-(tert-butyl)decahydroisoquinoline-3-carboxamide serves as a crucial chiral building block for the synthesis of HIV-1 protease inhibitors, including Saquinavir and Nelfinavir. These drugs are designed to mimic the transition state of the substrate for the HIV protease enzyme.
Mechanism of Action of Derived HIV Protease Inhibitors
HIV protease is an aspartyl protease that cleaves viral polyproteins into functional proteins, a step that is essential for the maturation of infectious virions. Saquinavir and Nelfinavir act as competitive inhibitors by binding to the active site of the HIV protease, thereby preventing the cleavage of the Gag-Pol polyprotein precursor.[5] This results in the production of immature, non-infectious viral particles.
The general mechanism of HIV protease inhibition is depicted in the following signaling pathway diagram.
Caption: Mechanism of HIV Protease Inhibition.
Off-Target Effects and Associated Signaling Pathways
Interestingly, some HIV protease inhibitors, including those derived from the decahydroisoquinoline scaffold, have been shown to have off-target effects on host cell signaling pathways. A notable example is the inhibition of the PI3K-Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The inhibition of Akt phosphorylation by certain protease inhibitors has been explored for its potential as a radiation sensitizer in cancer therapy.
A simplified diagram of the PI3K-Akt signaling pathway and the inhibitory effect of certain HIV protease inhibitors is shown below.
References
- 1. N-(tert-butyl)decahydroisoquinoline-3-carboxamide | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [3S-(3±,4a2,8a2)]-N-(tert-butyl)decahydro-3-isoquinoline carboxamide, CAS No. 136465-81-1 - iChemical [ichemical.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 5. KR20010023266A - Preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxyamide - Google Patents [patents.google.com]
